molecular formula C18H12N6O2 B4775141 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-

Cat. No.: B4775141
M. Wt: 344.3 g/mol
InChI Key: IRZVNNWTWNDFGD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core . For instance, the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes can yield a range of pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for diverse functionalization, making them valuable in the development of new materials and catalysts .

Biology

Biologically, these compounds have shown significant antimicrobial and antifungal activities. They are effective against various bacterial strains, including Bacillus subtilis and Escherichia coli, and fungal strains like Fusarium oxysporum .

Medicine

In medicine, pyrazolo[1,5-a]pyrimidine derivatives are explored for their anticancer properties. They have demonstrated inhibitory activity against cancer cell lines such as HepG-2 and MCF-7, making them potential candidates for anticancer drug development .

Industry

Industrially, these compounds are used in the development of fluorescent dyes and materials due to their photophysical properties. Their high quantum yields and photostability make them suitable for various applications, including bioimaging and optoelectronics .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- apart is its unique combination of a pyrazolo[1,5-a]pyrimidine core with a furanyl and indazolyl substituent. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-(furan-2-yl)-N-(1H-indazol-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O2/c25-18(22-12-4-3-11-9-20-23-14(11)8-12)13-10-21-24-15(5-6-19-17(13)24)16-2-1-7-26-16/h1-10H,(H,20,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVNNWTWNDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-

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